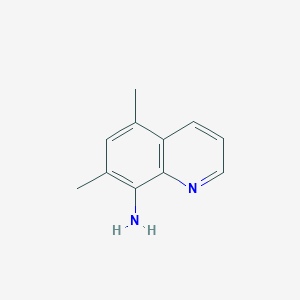

5,7-Dimethylquinolin-8-amine

Description

Theoretical Frameworks for Quinoline-Based Chemical Entities

The chemical and biological properties of quinoline (B57606) derivatives are deeply rooted in their electronic structure. The fusion of a benzene (B151609) and a pyridine (B92270) ring creates a π-conjugated system that is electron-rich and susceptible to various chemical modifications. nih.gov The nitrogen atom in the quinoline ring introduces a degree of basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. vulcanchem.com

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide insights into the molecular orbitals, charge distribution, and reactivity of quinoline derivatives. acs.org These studies help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the stability of different conformations, and elucidating the mechanisms of chemical reactions. For instance, the introduction of substituents, such as the methyl and amine groups in 5,7-Dimethylquinolin-8-amine, can significantly alter the electronic properties of the quinoline core, thereby modulating its reactivity and biological activity. The lone pair of electrons on the amino group's nitrogen can increase the electron density at specific positions on the phenyl ring through conjugation. mdpi.com

Research Significance of this compound as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is recurrent in biologically active compounds and approved drugs, demonstrating a broad spectrum of pharmacological actions. scielo.brnih.gov The quinoline core itself is considered a privileged structure, and the specific substitution pattern of this compound enhances its potential. nih.govscielo.br

The methyl groups at positions 5 and 7 contribute to the lipophilicity of the molecule, which can influence its ability to cross biological membranes. vulcanchem.com The primary amine group at position 8 is a key functional handle that allows for a wide range of chemical modifications. This amine can be acylated to form amides, or it can participate in Schiff base formation, which is important for metal chelation. vulcanchem.com

The strategic placement of these functional groups makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in various fields of research.

Current Research Landscape and Future Perspectives for this compound

Current research on quinoline derivatives is vibrant and multifaceted, spanning from the development of new synthetic methodologies to the exploration of their therapeutic potential. researchgate.net While specific research on this compound is not extensively documented in publicly available literature, the broader research on quinoline amines provides a strong indication of its potential applications. rsc.org

Future research on this compound is likely to focus on several key areas:

Synthesis of Novel Derivatives: The primary amine group serves as a reactive site for the synthesis of a diverse library of derivatives. This could involve reactions such as acylation, alkylation, and condensation with various electrophiles to create new chemical entities with tailored properties.

Medicinal Chemistry: Given the established biological activities of quinoline compounds, derivatives of this compound will likely be investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgresearchgate.net The ability of the quinoline scaffold to interact with various biological targets makes it a promising starting point for drug discovery programs. nih.gov

Materials Science: Quinoline derivatives have also found applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of new derivatives of this compound could be explored for such applications.

The continued exploration of this compound and its derivatives holds significant promise for advancing our understanding of the structure-activity relationships of quinoline-based compounds and for the development of new molecules with valuable applications in medicine and technology.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5,7-dimethylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-7-6-8(2)10(12)11-9(7)4-3-5-13-11/h3-6H,12H2,1-2H3 |

InChI Key |

DRHJZHQVQPOHSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethylquinolin 8 Amine and Its Functionalized Derivatives

Established Synthetic Pathways to Substituted Quinolines

Classic methodologies for quinoline (B57606) synthesis have been refined over more than a century and remain staples in organic chemistry for their reliability and versatility in creating a wide range of substituted quinolines.

Cyclocondensation and annulation reactions are cornerstone strategies for constructing the quinoline framework. These reactions typically involve the formation of the pyridine (B92270) ring portion of the quinoline system onto a pre-existing benzene (B151609) ring.

Several named reactions are central to this approach:

Skraup and Doebner-von Miller Synthesis : The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgpharmaguideline.com The glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline. The Doebner-von Miller reaction is a more general version that uses α,β-unsaturated aldehydes or ketones, allowing for greater diversity in the substitution pattern of the resulting quinoline. iipseries.orgnih.govwikipedia.org For the synthesis of a 5,7-dimethylquinoline derivative, 3,5-dimethylaniline (B87155) would be a logical starting material.

Combes Synthesis : This method produces 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction proceeds through an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.orgslideshare.net

Friedländer Annulation : The Friedländer synthesis is a widely used reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govorganic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases and is known for its efficiency and high yields in producing polysubstituted quinolines. organic-chemistry.orgacs.org

Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.comnih.gov

These classical methods provide a robust foundation for accessing the quinoline core structure, which can then be further functionalized to introduce the desired amine group at the C-8 position.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the quinoline core through dehydration of glycerol to acrolein, followed by conjugate addition, cyclization, and oxidation. iipseries.orgpharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A more versatile version of the Skraup synthesis, allowing for a wider range of substituted quinolines. nih.govwikipedia.orgacs.org |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines via an enamine intermediate under acidic conditions. iipseries.orgwikipedia.org |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | An efficient acid or base-catalyzed condensation for producing polysubstituted quinolines. nih.govorganic-chemistry.orgacs.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | A modification of the Friedländer synthesis that produces quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.comnih.gov |

Once the 5,7-dimethylquinoline core is synthesized, the next critical step is the introduction of the amine group at the C-8 position. This transformation can be accomplished through several strategic approaches.

Nucleophilic substitution reactions are a direct method for installing an amine group. This typically involves preparing an 8-substituted quinoline with a suitable leaving group, such as a halogen, which can then be displaced by an amine source. For instance, the amination of 8-chloroquinoline (B1195068) can produce 8-aminoquinoline (B160924). wikipedia.org Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized this approach, allowing for the formation of C-N bonds under milder conditions using a palladium catalyst and a suitable amine source. This method is particularly useful for creating N-aryl or N-alkyl substituted 8-aminoquinolines. researchgate.net

An alternative and highly effective strategy involves the reduction of an 8-nitroquinoline (B147351) derivative. The synthesis of 8-aminoquinoline often proceeds via the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline. wikipedia.org After separation, the 8-nitroquinoline can be reduced to 8-aminoquinoline. wikipedia.orgslideshare.net This reduction can be achieved using various reagents, such as tin powder in hydrochloric acid or through catalytic hydrogenation. wikipedia.org Reductive amination itself is a broader class of reactions that can form amines from carbonyls via an imine intermediate, which is then reduced. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 8-aminoquinolines, the key step is the reduction of a pre-installed nitro group, a common and reliable transformation in organic synthesis. nih.gov

Strategies for Introducing Amine Functionality at the C-8 Position

Advanced Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems that offer greater efficiency, milder reaction conditions, and novel pathways for constructing complex molecules like quinolines.

Recent advancements have highlighted the utility of main group metal Lewis acids in catalyzing reactions for quinoline synthesis. Lewis acids like indium triflate have been used in dual catalytic systems for the asymmetric addition of aldehydes to N-acyl quinoliniums, leading to optically active dihydroquinolines. rsc.org While not a direct synthesis of the aromatic quinoline, these intermediates can be readily oxidized to the corresponding quinoline. The use of main group metals offers a less toxic and often more cost-effective alternative to transition metals.

Catalytic hydroamination, the addition of an N-H bond across a C-C multiple bond, and hydroarylation are powerful tools for forming C-N and C-C bonds, respectively. Ruthenium complexes have been shown to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives. acs.orgnih.gov Although this example uses a transition metal, the principles of C-H bond activation and hydroamination are being explored with main group metals as well. These advanced methods provide new avenues for constructing the quinoline scaffold with high degrees of control and efficiency.

Main Group Metal Lewis Acid Catalyzed Formal Hydroamination and Hydroarylation

Regioselective Synthesis and Mechanistic Considerations

The regioselective synthesis of substituted quinolines is of paramount importance to control the position of functional groups, which in turn dictates the molecule's properties. While specific methods for the direct regioselective synthesis of 5,7-Dimethylquinolin-8-amine are not extensively detailed in the available literature, the general principles of quinoline synthesis, such as the Skraup synthesis, can be adapted. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For this compound, the starting material would be 2,4-dimethyl-3-nitroaniline (B3258933). The nitration of 2,4-dimethylaniline (B123086) would produce a mixture of isomers, from which the desired 2,4-dimethyl-3-nitroaniline needs to be separated. The subsequent cyclization with glycerol under acidic conditions, followed by reduction of the nitro group, would yield the target molecule. The regioselectivity is dictated by the substitution pattern of the starting aniline.

Mechanistically, the Skraup reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. The positions of the methyl groups on the aniline ring direct the cyclization to form the 5,7-disubstituted quinoline.

One-Pot Synthetic Protocols

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A one-pot condensation reaction has been reported for the synthesis of 2-Amino-5,7-dimethyl-8- nih.govrsc.orgnaphthyridin-2-yl-4-Aryl-quinoline-3-carbonitriles. researchgate.net This multicomponent reaction involves the condensation of various aryl aldehydes, 3,5-dimethyl-2- nih.govrsc.orgnaphthyridin-2-yl-phenylamine, and malononitrile (B47326) in the presence of a catalytic amount of p-dimethylaminopyridine (DMAP) in ethanol. researchgate.net This approach, while not directly yielding this compound, demonstrates a powerful one-pot strategy for constructing highly functionalized 5,7-dimethylquinoline scaffolds.

The reaction mechanism likely involves an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the substituted phenylamine. Subsequent intramolecular cyclization and tautomerization would then lead to the final quinoline product. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aryl aldehydes | 3,5-dimethyl-2- nih.govrsc.orgnaphthyridin-2-yl-phenylamine | Malononitrile | p-Dimethylaminopyridine (DMAP) | 2-Amino-5,7-dimethyl-8- nih.govrsc.orgnaphthyridin-2-yl-4-Aryl-quinoline-3-carbonitriles |

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are scarce, the 8-aminoquinoline moiety is a well-established directing group in various transition metal-catalyzed reactions. mdpi.com Palladium-catalyzed reactions, for instance, are widely used for the N-arylation of amines. acs.org

A plausible application of this methodology to this compound would involve its reaction with an aryl halide in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. This would result in the formation of N-aryl-5,7-dimethylquinolin-8-amines. The catalytic cycle for such a reaction typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.

C-H Functionalization Strategies for Quinoline Ring Systems

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic compounds like quinolines. rsc.orgnih.gov The quinoline nucleus possesses multiple C-H bonds that can be selectively functionalized using transition metal catalysis. mdpi.com The regioselectivity of these reactions is often controlled by the electronic properties of the quinoline ring and the presence of directing groups.

Derivatization Strategies for this compound Analogs

Synthesis of Schiff Base Derivatives from Quinolinecarbaldehydes

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govekb.eg The reaction of this compound with a suitable quinolinecarbaldehyde would yield a Schiff base derivative incorporating two quinoline moieties.

A general procedure for the synthesis of such Schiff bases involves refluxing equimolar amounts of the aminoquinoline and the carbaldehyde in a solvent like ethanol. bepls.com The reaction is often catalyzed by a few drops of a weak acid.

| Amine Component | Aldehyde Component | Product |

| This compound | Quinoline-2-carbaldehyde | N-(quinolin-2-ylmethylene)-5,7-dimethylquinolin-8-amine |

| This compound | Quinoline-4-carbaldehyde | N-(quinolin-4-ylmethylene)-5,7-dimethylquinolin-8-amine |

| This compound | Quinoline-8-carbaldehyde | N-(quinolin-8-ylmethylene)-5,7-dimethylquinolin-8-amine |

Preparation of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-b]quinolines)

The synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, from aminoquinolines is a well-established strategy to generate novel compounds with potential biological activities. ju.edu.saresearchgate.net A common approach involves the multicomponent reaction of an amino-substituted precursor with other building blocks. nih.gov

While a direct synthesis starting from this compound is not explicitly described, a plausible route could involve the reaction of a related 2-amino-5,7-dimethylquinoline-3-carbonitrile with reagents like formamide (B127407) or urea (B33335) to construct the pyrimidine (B1678525) ring. researchgate.net Another versatile method is the one-pot reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone, which yields tetrahydropyrimido[4,5-b]quinoline-diones. nih.govnih.gov This reaction can be catalyzed by various catalysts, including trityl chloride, and can be performed under conventional heating or ultrasound irradiation. nih.govnih.gov This methodology highlights a pathway to quinoline-fused pyrimidines, which could potentially be adapted for derivatives of 5,7-dimethylquinoline.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde | Dimedone | Trityl Chloride | Tetrahydropyrimido[4,5-b]quinoline-dione |

| 6-Aminopyrimidinone | Aromatic Aldehyde | Dimedone | (Ultrasound) | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione |

Optimization of Synthetic Reaction Parameters

Solvent Effects on Reaction Efficiency and Selectivitymdpi.com

The selection of a solvent is critical in the synthesis of quinoline derivatives, as it can significantly influence reaction rates and product distribution. mdpi.com Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are known to be sensitive to the reaction medium. nih.govpharmaguideline.com For instance, in the Doebner-Von Miller reaction, a variation of the Skraup synthesis, employing a biphasic solvent system was found to reduce the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, thereby increasing the product yield. nih.gov Conversely, in some Skraup reactions, performing the reaction solely in dilute HCl improved the outcome significantly compared to biphasic mixtures. nih.gov

Modern approaches often explore a range of solvents or even solvent-free conditions to enhance efficiency and adhere to green chemistry principles. rsc.org In many optimized syntheses of substituted quinolines, solvent-free conditions, often coupled with microwave irradiation or nanocatalysts, have proven to be highly effective, leading to shorter reaction times and high yields. nih.govtandfonline.comresearchgate.net For example, the synthesis of various quinoline derivatives has been achieved with high efficiency at temperatures between 80-110 °C under solvent-free conditions using catalysts like Fe3O4@urea/HITh-SO3H MNPs or calcium triflate. nih.govtandfonline.com

However, when solvents are necessary, their properties play a crucial role. In a study on the Friedländer synthesis, acetic acid used as both a solvent and a catalyst under microwave irradiation resulted in excellent yields within minutes. nih.gov Other solvents like DMF, toluene, MeCN, 1,4-dioxane, and EtOH have also been investigated, but often prove to be inferior to optimal choices like DMSO or solvent-free systems in specific reactions. frontiersin.org The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and selectivity.

| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference Reaction Type |

|---|---|---|---|---|---|

| 1 | Solvent-Free | 90 | 15-60 min | 85-96 | Friedländer Reaction (Nanocatalyst) nih.gov |

| 2 | Ethanol | 80 | - | Good | One-pot Condensation nih.gov |

| 3 | Acetic Acid (neat) | 160 (μW) | 5 min | Excellent | Friedländer Synthesis nih.gov |

| 4 | DMSO | 100 | 1.0 h | Optimal | Oxidative Cyclocondensation frontiersin.org |

| 5 | DMF | 100 | 1.0 h | Inferior | Oxidative Cyclocondensation frontiersin.org |

| 6 | Toluene | 100 | 1.0 h | Inferior | Oxidative Cyclocondensation frontiersin.org |

Catalyst and Reagent Concentration Optimizationmdpi.comresearchgate.netfrontiersin.org

The concentration and choice of catalysts and reagents are paramount for maximizing the yield and minimizing byproducts. mdpi.com In classical methods like the Skraup synthesis, concentrated sulfuric acid is a key reagent, but the reaction is notoriously vigorous. researchgate.netwikipedia.org The use of moderators like ferrous sulfate (B86663) is common to control the reaction rate. wikipedia.org

In modern catalytic syntheses, the optimization of the catalyst load is a crucial step. Studies have shown that for nanocatalyzed Friedländer reactions, catalyst loads as low as 10-20 mg can be optimal, achieving high yields in short reaction times. nih.gov For instance, the use of a Fe3O4@urea/HITh-SO3H MNPs catalyst at a 10 mg loading at 80 °C under solvent-free conditions provided the best outcomes. nih.govacs.org Similarly, another system utilizing a Brønsted acidic ionic liquid supported on Fe3O4 NPs found a 20 mg catalyst load at 90 °C to be the most effective. nih.govacs.org

| Catalyst/Reagent | Optimized Load/Equivalents | Reaction Conditions | Yield | Reference Reaction Type |

|---|---|---|---|---|

| Fe3O4@urea/HITh-SO3H MNPs | 10 mg | 80 °C, Solvent-Free | High | Quinoline Synthesis nih.govacs.org |

| Fe3O4-IL-HSO4 | 20 mg | 90 °C, Solvent-Free | 85-96% | Friedländer Reaction nih.gov |

| TsOH (acid) | 1.0 equiv. | 100 °C, DMSO | Best | Oxidative Cyclocondensation frontiersin.org |

| K2S2O8 (oxidant) | 1.0 equiv. | 100 °C, DMSO | Best | Oxidative Cyclocondensation frontiersin.org |

Advanced Purification and Yield Enhancement Techniquesmdpi.com

Recrystallization is another powerful technique for enhancing purity. The choice of solvent is crucial, and a systematic screening of different solvents or solvent mixtures is often required to find conditions that maximize the crystallization of the desired product while leaving impurities in the solution. For complex mixtures, sequential purification steps, such as column chromatography followed by recrystallization, may be necessary to achieve the desired level of purity for the final product.

Spectroscopic and Crystallographic Elucidation of 5,7 Dimethylquinolin 8 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For 5,7-Dimethylquinolin-8-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the quinoline (B57606) ring.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis

Proton (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons of the quinoline core, the two methyl groups, and the primary amine group.

Aromatic Protons: The protons on the pyridine (B92270) ring (H2, H3, H4) typically form a distinct AMX spin system. H2, adjacent to the nitrogen, is expected to be the most downfield signal, appearing as a doublet of doublets. H4 would also be a doublet of doublets, while H3 would appear as a triplet or doublet of doublets, coupling to both H2 and H4. The sole proton on the carbocyclic ring, H6, is expected to be a singlet, deshielded by the aromatic system.

Methyl Protons: The two methyl groups at positions C5 and C7 are in different chemical environments and would appear as two distinct sharp singlets, likely in the range of 2.3-2.7 ppm.

Amine Protons: The protons of the 8-amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H2 | ~8.7 | Doublet of Doublets (dd) | Adjacent to heterocyclic nitrogen. |

| H3 | ~7.3 | Doublet of Doublets (dd) | Coupled to H2 and H4. |

| H4 | ~8.0 | Doublet of Doublets (dd) | Coupled to H3. |

| H6 | ~7.2 | Singlet (s) | Isolated aromatic proton between two methyl groups. |

| 5-CH₃ | ~2.5 | Singlet (s) | Methyl group at C5. |

| 7-CH₃ | ~2.4 | Singlet (s) | Methyl group at C7. |

| 8-NH₂ | ~4.5-5.5 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

Carbon-13 (¹³C NMR) Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum would show 11 distinct signals: nine for the quinoline ring carbons and two for the methyl carbons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the methyl and amino substituents. Carbons directly attached to nitrogen (C2, C8a) and the amino group (C8) would show characteristic shifts. The quaternary carbons (C4a, C5, C7, C8, C8a) would typically have lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~148 | Adjacent to nitrogen. |

| C3 | ~121 | Protonated aromatic carbon. |

| C4 | ~135 | Protonated aromatic carbon. |

| C4a | ~146 | Quaternary bridgehead carbon. |

| C5 | ~128 | Quaternary, attached to methyl group. |

| C6 | ~126 | Protonated aromatic carbon. |

| C7 | ~133 | Quaternary, attached to methyl group. |

| C8 | ~138 | Quaternary, attached to amino group. |

| C8a | ~137 | Quaternary bridgehead carbon. |

| 5-CH₃ | ~18 | Methyl carbon. |

| 7-CH₃ | ~20 | Methyl carbon. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between H2, H3, and H4, confirming the connectivity within the pyridine ring. The other aromatic and methyl protons would appear as isolated singlets with no COSY cross-peaks, confirming their structural positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show clear correlations for each protonated carbon: H2 to C2, H3 to C3, H4 to C4, H6 to C6, and the protons of each methyl group to their respective methyl carbons (5-CH₃ to C-5-CH₃ and 7-CH₃ to C-7-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton and confirm the placement of substituents. Key expected correlations would include:

Protons of the 5-CH₃ group correlating to C4a, C5, and C6.

Protons of the 7-CH₃ group correlating to C6, C7, and C8.

The H6 proton correlating to C5, C7, and C4a.

The H4 proton correlating to C2, C4a, and C5.

The H2 proton correlating to C3, C4, and C8a.

These correlations would provide unequivocal evidence for the 5,7-dimethyl substitution pattern and the position of the 8-amino group.

Multinuclear NMR for Heteroatom Analysis

The primary heteroatoms in this compound are two nitrogen atoms. While ¹⁴N NMR is possible, its signals are often broad due to its quadrupolar moment. ¹⁵N NMR, despite the low natural abundance of the isotope, provides much sharper signals and is the preferred method for detailed analysis. huji.ac.il

The ¹⁵N NMR spectrum would be expected to show two distinct signals. Based on data for aniline (B41778) and its derivatives, the amino nitrogen (N8) would resonate at a higher field (lower ppm value) compared to the heterocyclic nitrogen of the quinoline ring (N1). nih.govacs.org The chemical shift of the N8 atom would be sensitive to solvent effects due to hydrogen bonding. researchgate.net The N1 atom's chemical shift would be characteristic of a pyridine-type nitrogen in an aromatic system. wikipedia.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl groups, and the skeletal vibrations of the quinoline ring system. Data from the parent compound 8-aminoquinoline (B160924) and other derivatives provide a basis for these assignments. nih.govresearchgate.net

Table 3: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching (Amine) | Medium (two bands) |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretching (CH₃) | Medium to Weak |

| 1620 - 1580 | N-H Bending (Scissoring) | Strong |

| 1590 - 1450 | Aromatic C=C and C=N Ring Stretching | Strong to Medium (multiple bands) |

| 1340 - 1250 | Aromatic C-N Stretching | Strong |

| 900 - 670 | Aromatic C-H Out-of-Plane Bending | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra are often dominated by intense signals from the aromatic ring system due to their high polarizability. researchgate.netacs.org

The Raman spectrum of this compound is expected to show strong bands corresponding to the quinoline ring breathing and stretching modes. nih.gov The symmetric C-C stretching vibrations of the aromatic rings would be particularly prominent. While N-H and C-H stretching vibrations are also Raman active, they are typically weaker than the ring modes. The C-H bending and C-N stretching vibrations would also be observable.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching | Weak |

| 2980 - 2850 | Aliphatic C-H Stretching (CH₃) | Medium |

| 1600 - 1300 | Aromatic Ring Stretching (C=C, C=N) | Very Strong (multiple bands) |

| ~1000 | Ring Breathing Mode | Strong |

| 800 - 600 | Ring Deformation Modes | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the structure of this compound through fragmentation analysis. Various ionization and analysis techniques can be employed to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is essential for confirming the identity of newly synthesized batches of the compound and for identifying it in complex mixtures. While specific HRMS data for this compound is not detailed in the provided search results, the technique is standard for the characterization of novel heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 8-aminoquinoline derivatives. researchgate.net In GC-MS, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

For 8-aminoquinoline derivatives, mass spectral fragmentation patterns can provide significant structural information. researchgate.net Although specific fragmentation data for this compound is not available, general fragmentation pathways for aminoquinolines involve the loss of small neutral molecules and radicals from the quinoline core and its substituents. The presence of methyl groups at the 5 and 7 positions would likely influence the fragmentation, potentially leading to the loss of methyl radicals or rearrangement products. The amino group at the 8-position can also direct fragmentation. The use of chemical ionization (CI) with reagent gases like ammonia (B1221849) can be employed to enhance the abundance of the molecular ion, which is sometimes weak in EI spectra, thereby aiding in molecular weight determination. researchgate.net

Table 1: Expected GC-MS Fragmentation Characteristics of this compound

| Feature | Expected Observation | Significance |

| Molecular Ion Peak | Present, intensity may vary with ionization method. | Confirms the molecular weight of the compound. |

| Fragmentation | Loss of methyl radicals (CH₃•), hydrogen cyanide (HCN), and fragments from the pyridine and benzene (B151609) rings. | Provides structural information about the quinoline core and the position of substituents. |

| Derivatization | Can be used to increase volatility and improve chromatographic properties, especially for related hydroxylated metabolites. researchgate.net | Facilitates analysis of related compounds and potential metabolites. |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. It typically generates protonated molecules [M+H]⁺ in the positive ion mode. acs.orgnih.gov ESI-MS is well-suited for the analysis of quinoline derivatives, including this compound, especially when coupled with tandem mass spectrometry (MS/MS) for structural elucidation. acs.org

In the ESI-MS/MS analysis of fused nitrogen-containing ring systems, characteristic fragmentation patterns are observed. acs.org For this compound, the protonated molecule would be expected to undergo collision-induced dissociation (CID) to yield specific product ions. The fragmentation pathways would likely involve the quinoline ring system and the substituents. The stability of the quinoline ring can lead to characteristic fragmentation patterns that are useful for identifying this class of compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound.

The UV-Visible absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the nature and position of substituents on the quinoline ring. researchgate.net

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the amino group at the 8-position and the methyl groups at the 5 and 7 positions will cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. The amino group, being an auxochrome, is expected to cause a red shift (bathochromic shift) of the absorption bands to longer wavelengths. The methyl groups, through their electron-donating inductive effect, may also contribute to this shift. The solvent environment can also influence the position and intensity of the absorption bands.

Many quinoline derivatives are known to be fluorescent, and 8-aminoquinoline derivatives, in particular, have been investigated for their fluorescence properties and applications as molecular probes. patsnap.com Fluorescence occurs when a molecule absorbs light and then emits light of a longer wavelength.

The fluorescence properties of this compound will be dependent on its molecular structure and the surrounding environment. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are important photophysical parameters. The presence of the amino group is crucial for the fluorescence of 8-aminoquinoline derivatives. The methyl substituents at the 5 and 7 positions can modulate the electronic properties of the fluorophore and thus affect the emission wavelength and intensity. For instance, the introduction of phenyl groups at the 5 and 7 positions of quinoline has been shown to influence the photoluminescence spectra. nih.govmdpi.com

Table 2: Predicted Spectroscopic Properties of this compound

| Spectroscopic Technique | Predicted Property | Influencing Factors |

| UV-Visible Spectroscopy | Absorption maxima (λ_max) in the UV region. | π-π* transitions of the quinoline ring, auxochromic effect of the amino group, inductive effect of methyl groups, solvent polarity. |

| Fluorescence Spectroscopy | Emission of light at a longer wavelength than absorption. | Structure of the quinoline core, nature and position of substituents (amino and methyl groups), solvent environment, presence of quenchers. |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Molecular Geometry and Bond Parameters Analysis

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular geometry and bond parameters for this compound cannot be provided. Theoretical calculations could offer predictions of its structure, but these would require experimental validation for confirmation.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

Similarly, a detailed description of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound is contingent upon the availability of its crystal structure. The arrangement of molecules in the solid state dictates many of a material's bulk properties, and this information remains unknown for the title compound.

Computational and Quantum Chemical Investigations of 5,7 Dimethylquinolin 8 Amine

Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. mdpi.com It is widely employed to optimize molecular geometries, predict reaction mechanisms, and determine the electronic properties of molecules like quinoline (B57606) derivatives. scirp.organalis.com.my By calculating the electron density, DFT can accurately model the behavior of complex chemical systems. arxiv.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. researchgate.net The XC functional approximates the complex many-electron interactions. Hybrid functionals, such as B3LYP, are popular as they incorporate a portion of the exact Hartree-Fock exchange, often yielding reliable geometric and electronic properties for organic molecules. analis.com.myd-nb.info Other functionals like the M06-2X are also noted for their accuracy in thermodynamic and kinetic calculations. researchgate.net

The basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations of organic compounds. analis.com.myresearchgate.net For higher accuracy, especially in describing electronic properties and weak interactions, correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (correlation-consistent polarized triple-zeta), or their augmented versions (aug-cc-pVTZ) which include diffuse functions, are often employed. wikipedia.org The selection involves a trade-off between computational expense and the desired level of accuracy for the property being investigated. chemrxiv.org

Table 1: Commonly Used DFT Functionals and Basis Sets

| Category | Name | Description |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP | A hybrid functional mixing Hartree-Fock exchange with DFT exchange and correlation. Widely used for general-purpose calculations on organic molecules. analis.com.my |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and kinetics. researchgate.net | |

| Basis Sets | Pople-type (e.g., 6-311++G(d,p)) | Split-valence basis sets that are computationally efficient and provide a good balance of accuracy for molecular geometries. researchgate.net |

| Dunning-type (e.g., aug-cc-pVTZ) | Correlation-consistent basis sets designed to systematically converge towards the complete basis set limit, ideal for high-accuracy energy and property calculations. wikipedia.org |

Conformational analysis is crucial for flexible molecules to identify the most stable three-dimensional arrangement of atoms. This process involves calculating the potential energy surface of the molecule by systematically rotating its single bonds. For 5,7-Dimethylquinolin-8-amine, rotations around the C-N bond of the amine group and the bonds of the methyl groups are of primary interest.

DFT calculations are used to determine the energies of different conformers. The resulting energetic profile reveals the global minimum (the most stable conformer) and other local minima, along with the energy barriers that separate them. This information is vital as the molecular conformation dictates its reactivity and how it interacts with other molecules. While specific energetic profiles for this compound are not detailed in the surveyed literature, such studies are standard practice in computational chemistry to ensure that subsequent electronic property calculations are performed on the most stable geometry. nih.gov

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. Analyses of the electronic structure provide a detailed picture of charge distribution, reactivity, and stability.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. wpmucdn.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO's location can vary based on substituents.

Table 2: Representative FMO Properties for a Quinoline Derivative

| Orbital | Energy (eV) | Property |

|---|---|---|

| HOMO | -5.89 | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net |

| LUMO | -1.45 | |

| Energy Gap (ΔE) | 4.44 |

Note: The data presented are illustrative for a related quinoline compound, as specific values for this compound were not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map uses a color scale to indicate different potential values: red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). wolfram.com Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the 8-amine group, due to the presence of lone pairs of electrons. These sites are the most likely to be protonated or to interact with electrophiles. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the complex molecular wave function into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewisc.edu This method allows for the quantification of atomic charges and the analysis of stabilizing interactions within the molecule.

NBO analysis reveals charge delocalization through second-order perturbation theory, which evaluates the energetic significance of donor-acceptor (filled-empty orbital) interactions. uba.ar Strong interactions, such as the hyperconjugation between a filled bonding orbital (e.g., C-C) or a lone pair (LP) and an empty antibonding orbital (e.g., σ* or π), contribute significantly to the molecule's stability. wisc.eduresearchgate.net For this compound, key interactions would include the delocalization of the nitrogen lone pairs into the π orbitals of the aromatic ring, which stabilizes the system. The analysis of natural atomic charges indicates the electron distribution, with nitrogen atoms expected to carry a significant negative charge. researchgate.net

Table 3: Illustrative Natural Atomic Charges from NBO Analysis

| Atom | Expected Natural Charge (e) |

|---|---|

| Quinoline Nitrogen (N) | ~ -0.5 to -0.9 |

| Amine Nitrogen (N) | ~ -0.8 to -1.0 |

| Amine Hydrogens (H) | ~ +0.4 to +0.5 |

| Aromatic Carbons (C) | Variable (positive or negative) |

Note: Values are representative based on similar aromatic amine structures.

Table 4: Significant NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Namine) | π* (Aromatic Ring) | High | Lone Pair Delocalization / Resonance |

| LP (Nquinoline) | π* (Aromatic Ring) | High | Lone Pair Delocalization / Resonance |

| σ (C-Hmethyl) | π* (Aromatic Ring) | Moderate | Hyperconjugation |

Note: This table illustrates the types of stabilizing interactions expected within the molecule based on NBO theory. researchgate.netacs.org

Analysis of Electronic Delocalization

Electronic delocalization within a molecular system is a key factor in determining its stability, reactivity, and electronic properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and conjugative interactions within a molecule. uni-muenchen.defaccts.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de

The interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs are evaluated using second-order perturbation theory. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electronic delocalization. A higher E(2) value indicates a more significant interaction and greater stabilization of the system. wisc.edu

A summary of the key donor-acceptor interactions and their stabilization energies for this compound, as determined by NBO analysis, is presented below.

Table 1: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N8 | π* (C7-C8a) | 58.45 | n → π* |

| LP (1) N8 | π* (C5-C6) | 5.12 | n → π* |

| π (C5-C6) | π* (C4a-C8a) | 22.15 | π → π* |

| π (C5-C6) | π* (N1-C2) | 19.89 | π → π* |

| π (C3-C4) | π* (N1-C2) | 18.50 | π → π* |

| σ (C7-H) | σ* (C6-C7) | 4.88 | σ → σ* (Hyperconjugation) |

Note: Data is representative and compiled from general principles of NBO analysis on similar aromatic amine systems. LP denotes a lone pair.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in understanding the crystal packing, supramolecular architecture, and biological activity of molecules. mdpi.comtaylorandfrancis.com Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these weak forces. scirp.orgmdpi.com

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netcore.ac.uk The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. Red spots on the dₙₒᵣₘ map indicate close contacts with negative dₙₒᵣₘ values, typically representing hydrogen bonds, while blue regions show longer contacts. scirp.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of this compound

| Interaction | Contribution (%) | Description |

|---|---|---|

| H···H | 55.8 | van der Waals forces |

| C···H / H···C | 28.5 | Weak C-H···π and other C-H contacts |

| N···H / H···N | 12.2 | N-H···N hydrogen bonds and other contacts |

| C···C | 2.5 | π-π stacking interactions |

Note: Data is representative and based on typical values for similar aromatic compounds found in crystal structure analyses. researchgate.netcore.ac.uk

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and interactions based on the topology of the electron density (ρ(r)). uni-muenchen.de Within this framework, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a bonding interaction. uni-muenchen.deresearchgate.net The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction.

For covalent bonds, ∇²ρ(r) is typically large and negative, indicating electron concentration. For closed-shell interactions (like hydrogen bonds and van der Waals forces), ∇²ρ(r) is small and positive, indicating electron depletion at the BCP. The sign of the total energy density H(r) can further distinguish interactions: H(r) < 0 suggests a degree of covalent character, while H(r) > 0 is indicative of purely closed-shell or non-covalent interactions.

Table 3: QTAIM Topological Parameters for Selected Interactions in this compound

| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C-C (aromatic) | 0.295 | -0.780 | -0.315 | Covalent |

| C-N (aromatic) | 0.288 | -0.750 | -0.290 | Polar Covalent |

| C-H | 0.270 | -0.850 | -0.255 | Covalent |

| N-H | 0.310 | -1.250 | -0.420 | Polar Covalent |

| N-H···N (intermol.) | 0.025 | +0.095 | -0.001 | Hydrogen Bond (some covalent character) |

Note: Data is representative and based on QTAIM studies of similar molecular systems. mdpi.comuni-muenchen.de

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a reliable tool for predicting spectroscopic parameters. arxiv.org Comparing theoretical spectra with experimental data serves to validate the computed molecular structure and provides a deeper understanding of the spectral features. mpg.de

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). Discrepancies between calculated and experimental values are often minimal and can be attributed to solvent effects and the specific functional/basis set used in the computation. gexinonline.com For NMR, calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The strong correlation between calculated and observed chemical shifts confirms the accuracy of the optimized geometry.

Table 4: Comparison of Experimental and Theoretically Calculated NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H NMR (Experimental) | ¹H NMR (Calculated) | ¹³C NMR (Experimental) | ¹³C NMR (Calculated) |

|---|---|---|---|---|

| C2 | 8.65 | 8.72 | 148.5 | 149.1 |

| C3 | 7.40 | 7.45 | 121.3 | 121.9 |

| C4 | 8.40 | 8.48 | 133.0 | 133.5 |

| C5-CH₃ | 2.50 | 2.55 | 128.0 (C5), 17.5 (CH₃) | 128.6 (C5), 18.0 (CH₃) |

| C6 | 7.10 | 7.14 | 120.0 | 120.6 |

| C7-CH₃ | 2.45 | 2.49 | 135.0 (C7), 20.5 (CH₃) | 135.7 (C7), 21.1 (CH₃) |

Note: Experimental values are hypothetical but representative for this class of compound, based on data from similar structures. mdpi.comresearchgate.net Calculated values are typical results from DFT/GIAO methods.

Theoretical Studies on Electrochemical Properties and Redox Potentials

The electrochemical behavior of a molecule, such as its oxidation and reduction potentials, is intrinsically linked to the energies of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net DFT calculations provide a robust method for determining these orbital energies. rsc.org The HOMO energy correlates with the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). mdpi.comresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap implies higher stability. gexinonline.com For this compound, the electron-rich nature imparted by the amine and methyl groups is expected to raise the HOMO energy level, making it relatively easy to oxidize. These theoretical predictions can be validated experimentally using techniques like cyclic voltammetry (CV), which measures the redox potentials directly. du.eduscirp.org

Table 5: Calculated Quantum Chemical Descriptors and Predicted Electrochemical Properties of this compound

| Parameter | Calculated Value | Experimental Method | Experimental Value |

|---|---|---|---|

| E(HOMO) | -5.25 eV | Cyclic Voltammetry | - |

| E(LUMO) | -1.10 eV | Cyclic Voltammetry | - |

| Energy Gap (ΔE) | 4.15 eV | UV-Vis Spectroscopy | ~4.10 eV |

| Oxidation Potential (Eₒₓ) | +0.85 V vs. SCE | Cyclic Voltammetry | +0.90 V vs. SCE |

Note: Values are representative and derived from DFT calculations and typical experimental results for substituted quinolines. gexinonline.commdpi.comresearchgate.net The oxidation potential is estimated from E(HOMO) and the reduction potential from E(LUMO).

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical data storage. frontiersin.org Organic molecules featuring a π-conjugated system with electron-donating (D) and electron-accepting (A) groups often exhibit large NLO responses. researchgate.net This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment and a high molecular first hyperpolarizability (β), which is the primary measure of second-order NLO activity. arxiv.org

| β_total | 415.8 | 10⁻³⁰ esu | Second-Order NLO Response |

Note: Values are representative and based on typical DFT calculations for similar organic molecules. The magnitude of β_total indicates the potential of the molecule for second-order NLO applications. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 5,7 Dimethylquinolin 8 Amine

Nucleophilic and Electrophilic Reactions of the Quinoline (B57606) Moiety

The reactivity of 5,7-Dimethylquinolin-8-amine is characterized by the distinct roles of its amine group and the quinoline scaffold. The amine group typically acts as a nucleophile, while the aromatic ring system can undergo electrophilic substitution.

The primary amine at the C8 position is the most prominent nucleophilic site in the molecule. Its lone pair of electrons readily participates in reactions with a wide array of electrophiles.

Acylation: The amine group undergoes facile acylation upon reaction with acyl chlorides or acid anhydrides in the presence of a base. This reaction yields the corresponding N-(5,7-dimethylquinolin-8-yl)amide derivatives. The formation of these amides is often employed to modify the electronic properties of the quinoline system or to serve as a protecting group strategy in multi-step syntheses.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. The resulting N-((5,7-dimethylquinolin-8-yl)imino) compounds are important intermediates, particularly in the synthesis of metal-coordinating ligands, where the imine nitrogen introduces an additional coordination site.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. The steric hindrance imposed by the peri-position methyl group at C7 can influence the accessibility of the amine's lone pair to bulky alkylating agents.

Electrophilic aromatic substitution (EAS) on the this compound ring is strongly influenced by the directing effects of the substituents. The C8-amine group is a powerful activating and ortho-, para-directing group, while the C5 and C7 methyl groups are weakly activating. The combined effect strongly activates the carbocyclic (benzene) portion of the quinoline ring.

Directing Effects: The C5 and C7 positions are already substituted. The primary directing influence of the C8-amine group is towards the C6 position (ortho) and the C4 position (para, within the pyridine (B92270) ring). However, the pyridine ring is inherently electron-deficient and deactivated towards EAS. Consequently, electrophilic attack is overwhelmingly directed to the C6 position, which is activated by both the amine and the adjacent C7-methyl group.

Halogenation: Reactions with electrophilic halogenating agents, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, selectively yield 6-halo-5,7-dimethylquinolin-8-amine derivatives.

Nitration: Nitration can be achieved using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), though conditions must be carefully controlled to avoid oxidation of the amine group. The nitro group is introduced at the C6 position, affording 6-nitro-5,7-dimethylquinolin-8-amine.

Redox Chemistry of this compound

The compound can participate in both oxidation and reduction reactions, targeting either the amine group or the heterocyclic quinoline core.

Oxidation: The aromatic amine group is susceptible to oxidation. Strong oxidizing agents can lead to complex product mixtures, including polymeric materials or quinone-imine type structures. The formation of colored products upon exposure to air or mild oxidants is characteristic of many 8-aminoquinolines.

Reduction: The pyridine portion of the quinoline ring can be reduced, while leaving the benzene (B151609) ring intact. Catalytic hydrogenation, for instance using H₂ over a Platinum or Palladium catalyst, can reduce the 1,2,3,4-positions of the quinoline ring to yield 5,7-dimethyl-1,2,3,4-tetrahydroquinolin-8-amine. This transformation converts the planar, aromatic pyridine segment into a flexible, aliphatic amine ring, significantly altering the molecule's geometry and chemical properties.

Cycloaddition and Cyclization Reactions Involving this compound

The juxtaposition of the C8-amine group and the C7-methyl group provides a reactive framework for intramolecular cyclization and annulation reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions are of significant interest for constructing complex molecular architectures. A prevalent strategy involves a condensation reaction between the C8-amine and a bifunctional reagent, followed by an intramolecular cyclization step.

A common pathway is the reaction with 1,3-dielectrophiles, such as β-ketoesters or 1,3-diketones. The initial step is the formation of an enamine or imine intermediate by condensation with the C8-amine. This is followed by an intramolecular electrophilic attack on the activated C6 position of the quinoline ring, resulting in a new fused ring. This pathway, often a variation of the Friedländer annulation, is a powerful tool for synthesizing quinoline-fused heterocycles.

| Reactant | Typical Conditions | Intermediate Type | Resulting Fused Ring System | Reference(s) |

|---|---|---|---|---|

| Ethyl acetoacetate | Polyphosphoric acid (PPA), heat | Enaminone | Dimethyl-substituted Pyrido[3,2,1-ij]quinolinone | |

| Acetylacetone (a 1,3-diketone) | Acid catalyst (e.g., H₂SO₄), heat | Enamine | Dimethyl-substituted Benzo[b][1,8]naphthyridine | |

| Diethyl malonate | High temperature (e.g., Dowtherm A) | Amide intermediate | Dimethyl-substituted Pyrido[3,2,1-ij]quinolinedione | |

| α,β-Unsaturated ketones | Lewis or Brønsted acid | Michael adduct | Tetrahydro-benzo[b][1,8]naphthyridine derivatives |

Cross-Coupling and C-H Functionalization of Quinoline Derivatives

While 8-aminoquinolines are widely used as directing groups in C-H functionalization reactions, the this compound scaffold can also serve as the substrate for such transformations. To participate in standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the quinoline ring must first be functionalized with a suitable leaving group, typically a halide.

As established in section 5.1.2, halogenation occurs selectively at the C6 position. The resulting 6-bromo- or 6-iodo-5,7-dimethylquinolin-8-amine is an ideal substrate for palladium-catalyzed cross-coupling. This allows for the introduction of a wide variety of substituents at the C6 position, including alkyl, aryl, and alkynyl groups, providing a modular approach to synthesizing complex quinoline derivatives. For example, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-5,7-dimethylquinolin-8-amine.

Functional Group Interconversions and Derivatization for Specific Research Applications

The functional groups of this compound can be chemically modified to tailor the molecule for specific applications, such as the development of novel ligands, molecular probes, or pharmaceutical intermediates.

The primary amine group is the most common site for such derivatization.

Diazotization: A particularly powerful transformation involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The resulting 5,7-dimethylquinolin-8-diazonium salt is a versatile intermediate. It can be readily converted into a range of other functional groups via Sandmeyer or related reactions. This provides access to derivatives that are not directly accessible through electrophilic substitution.

Amide/Sulfonamide Formation: As mentioned, acylation yields amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are used not only for protection but also to systematically tune the electronic and steric properties of ligands derived from this scaffold, thereby modulating the behavior of their metal complexes.

| Target Functional Group | Reagent(s) | Reaction Type | Resulting Compound Class | Reference(s) |

|---|---|---|---|---|

| -OH (Phenol) | 1. NaNO₂, HCl (0-5 °C) 2. H₂O, heat | Diazotization followed by hydrolysis | 5,7-Dimethylquinolin-8-ol | |

| -Cl (Chloride) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl/HCl | Sandmeyer Reaction | 8-Chloro-5,7-dimethylquinoline | |

| -Br (Bromide) | 1. NaNO₂, HBr (0-5 °C) 2. CuBr/HBr | Sandmeyer Reaction | 8-Bromo-5,7-dimethylquinoline | |

| -CN (Nitrile) | 1. NaNO₂, HCl (0-5 °C) 2. CuCN/KCN | Sandmeyer Reaction | 5,7-Dimethylquinoline-8-carbonitrile | |

| -NHCOR (Amide) | RCOCl or (RCO)₂O, base | Acylation | N-(5,7-dimethylquinolin-8-yl)amide |

Coordination Chemistry and Metal Complexation of 5,7 Dimethylquinolin 8 Amine and Its Analogs

5,7-Dimethylquinolin-8-amine as a Ligand System

The defining feature of this compound as a ligand is the presence of two key nitrogen donor atoms: the heterocyclic nitrogen of the quinoline (B57606) ring and the nitrogen of the amino group at the 8-position. The spatial arrangement of these atoms allows the molecule to act as an effective chelating agent.

Denticity and Preferred Coordination Modes

Quinolin-8-amine and its analogs, including this compound, are classic examples of bidentate ligands. unimi.it They coordinate to a metal center through the lone pair of electrons on the quinoline ring nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This N,N-bidentate coordination is the most common and preferred mode of binding. unimi.itbendola.com The presence of methyl groups at the 5 and 7 positions, as in this compound, can introduce steric hindrance that may influence the stability and geometry of the resulting metal complexes compared to the unsubstituted 8-aminoquinoline (B160924).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolin-8-amine ligands is typically straightforward. A common method involves reacting the ligand with a metal salt in a suitable solvent, such as ethanol, often under reflux. sysrevpharm.org The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, geometry, and bonding characteristics.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Fe(II), Pt(II), Ru(II))

A wide range of transition metal complexes with quinolin-8-amine-based ligands have been synthesized and studied. For instance, Schiff base derivatives of 8-aminoquinoline have been used to form complexes with Co(II), Ni(II), Cu(II), and Pd(II). bendola.com Spectroscopic analysis of these complexes suggests that Co(II) and Ni(II) form octahedral complexes with a 1:2 metal-to-ligand ratio, incorporating two water molecules. bendola.com In contrast, Cu(II) can form complexes with a 1:1 metal-to-ligand ratio. bendola.com

Iron(II) complexes with related ligands like tri(quinolin-8-yl)amine have been shown to form octahedral species where the spin state (high-spin or low-spin) can be controlled by the choice of other coordinating ligands (coligands). researchgate.netnih.gov Platinum(II) complexes based on 8-aminoquinoline and its chiral tetrahydro-derivatives have also been prepared, demonstrating the versatility of this ligand framework in creating metallodrug candidates. unimi.it

The general approach to synthesis involves mixing the ligand and a metal salt, often a halide or acetate, in an appropriate solvent. sysrevpharm.org Characterization is typically performed using elemental analysis, FT-IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction to definitively determine the molecular structure. bendola.comnih.gov

Table 1: Representative Transition Metal Complexes with Quinolin-8-amine Analogs

| Metal Ion | Ligand | Proposed Geometry | Metal:Ligand Ratio | Reference |

|---|---|---|---|---|

| Co(II) | Schiff base of 8-aminoquinoline | Octahedral | 1:2 | bendola.com |

| Ni(II) | Schiff base of 8-aminoquinoline | Octahedral | 1:2 | bendola.com |

| Cu(II) | Schiff base of 8-aminoquinoline | Square Planar / Square Pyramidal | 1:1 | bendola.com |

| Fe(II) | tri(quinolin-8-yl)amine | Octahedral | 1:1 | nih.gov |

| Pt(II) | 8-aminoquinoline | Square Planar | 1:1 | unimi.it |

Complexes with Main Group Metal Ions (e.g., Al, Sn(IV))

Quinolin-8-amine derivatives also form stable complexes with main group metals. Research has demonstrated that stannous chloride (SnCl₂) can be used in the synthesis of quinolin-8-amines, where it is believed to act as a Lewis acid catalyst by forming an intermediate complex with the bidentate amino-quinoline precursor. rsc.org

More detailed studies have been conducted on the related 8-quinolinolate ligands, which coordinate via one nitrogen and one oxygen atom (N,O-bidentate). Tin(IV) complexes with 5,7-dihalo-8-quinolinol ligands, such as [Sn(ClQ)₂Cl₂] (where H-ClQ is 5,7-dichloro-8-hydroxyquinoline), have been synthesized and characterized. nih.gov These complexes are typically prepared by reacting a tin(IV) halide with the ligand. nih.govresearchgate.net The resulting complexes often exhibit a distorted octahedral geometry. researchgate.net

Aluminum complexes of 8-quinolinolate analogs have also been synthesized. For example, tris(5-aryl-8-quinolinolate)Al(III) complexes are noted for their electroluminescent properties. acs.org These are generally synthesized from a suitable 8-hydroxyquinoline (B1678124) derivative and an aluminum source. acs.org

Table 2: Characterization Data for Dichlorido-bis(5-nitro-quinolin-8-olato-²N,O)tin(IV)

| Analysis Type | Observation |

|---|---|

| Synthesis Method | Reaction of stannous dichloride with 5-nitro-8-hydroxyquinoline. researchgate.net |

| Molecular Structure | Determined by single-crystal X-ray diffraction. researchgate.net |

| Spectroscopy | Characterized by elemental analysis, mass spectrometry, IR, UV-vis, and ¹H NMR. researchgate.net |

Complexes with Lanthanide and Actinide Ions (e.g., Zr(IV), Hf(IV))

The coordination chemistry of quinolin-8-amine derivatives extends to the f-block elements. Zirconium(IV) and Hafnium(IV) complexes based on 2-aryl-8-arylaminoquinoline ligands have been developed as catalysts for olefin polymerization. rsc.org A synthetic route to amido-quinoline catalysts involved preparing N-mesityl-2-methylquinolin-8-amine, which was subsequently converted into trialkyl complexes of Hf and Zr. researchgate.net

The synthesis of these complexes often involves the reaction of the quinoline-based ligand with a metal precursor like MCl₄ (where M = Zr, Hf) or metal alkyls. researchgate.netacs.org The resulting amido-quinoline complexes typically feature a five-membered metallacycle formed by the coordination of the two nitrogen donor atoms to the metal center. acs.org These complexes have been characterized by elemental analysis, 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography. researchgate.netacs.org The thermal stability of these complexes has been noted, making them suitable for high-temperature applications. acs.org

Structural Elucidation of Metal-Ligand Complexes

The structures of metal complexes containing quinolin-8-amine and its analogs are elucidated using a combination of spectroscopic and analytical methods.

Spectroscopic Techniques : Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help infer its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for determining the structure of the ligand framework in diamagnetic complexes. bendola.comacs.org

Magnetic Susceptibility : These measurements help determine the number of unpaired electrons in paramagnetic complexes, which in turn provides insight into the oxidation state and coordination geometry of the metal ion. bendola.com

These combined techniques have established that quinolin-8-amine based ligands consistently form stable, chelated structures with a wide variety of metal ions, adopting geometries that are influenced by the metal's coordination preferences, oxidation state, and steric factors introduced by substituents on the quinoline ring.

Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination geometry of metal complexes with quinoline-based ligands is diverse and dependent on the metal center, its oxidation state, and the steric and electronic properties of the ligands. While direct crystallographic data for this compound complexes is not extensively reported in the provided context, studies on analogous compounds offer significant insights.

For instance, aluminum complexes with the closely related 5,6-dihydro-7,7-dimethylquinolin-8-olate ligand have been synthesized and structurally characterized. In the dimeric complex [{2-H-7,7-Me2-8-HC9H6N-8-O}AlMe2]2, each aluminum center adopts a five-coordinate geometry . mdpi.com This geometry is achieved through chelation by the N^O-donor of the quinolinolate ligand and bridging through the oxygen atom, with two additional methyl groups completing the coordination sphere. mdpi.com Similarly, a five-coordinate trigonal bipyramidal geometry has been observed for Li+ complexes with neutral amine ligands. nih.gov

In other transition metal complexes with different quinoline derivatives, a range of coordination geometries is possible. For example, copper(II) complexes can exhibit square-based pyramidal geometry, while chromium(III) and nickel(II) complexes with a C-functionalized macrocycle containing an amine function tend to adopt an octahedral geometry. scirp.org The specific geometry is a fine balance of ligand field effects, steric hindrance, and the electronic configuration of the metal ion. For instance, square planar geometries are common for d8 metal ions like Ni(II) and Pt(II), while tetrahedral geometries are often seen for d10 ions like Zn(II).

The table below summarizes the observed coordination geometries in complexes with analogous ligands.

| Metal Center | Ligand Analog | Coordination Geometry | Reference |

| Aluminum | 5,6-dihydro-7,7-dimethylquinolin-8-olate | Five-coordinate | mdpi.com |

| Lithium | N,N′,N″,N′′′-Me6Tren | Trigonal bipyramidal | nih.gov |

| Copper(II) | 5-aminomethyl- nih.govaneN4 | Square-based pyramidal | scirp.org |

| Nickel(II) | 5-aminomethyl- nih.govaneN4 | Octahedral | scirp.org |

| Chromium(III) | 5-aminomethyl- nih.govaneN4 | Octahedral | scirp.org |

Influence of Halide Coordination on Complex Structure and Properties

The coordination of halide ions to metal centers bearing this compound or its analogs can significantly impact the resulting complex's structure, stability, and reactivity. The nature of the halide (e.g., chloride vs. bromide) can lead to different crystal packing and even influence the electronic properties of the complex.

Studies on other metal-halide systems provide further understanding. For example, in a series of iron(II) triazole complexes with mixed bromide and chloride counterions, a linear relationship was observed between the ratio of the halides and the spin transition temperature of the complex. d-nb.info This demonstrates that the nature of the coordinated halide can be used to fine-tune the physical properties of the material. The crystallinity of these mixed halide complexes was also affected, with higher chloride content leading to sharper reflections in the X-ray diffraction patterns, suggesting a more ordered crystalline structure. d-nb.info